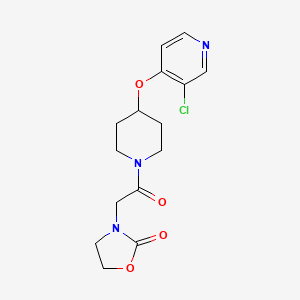

3-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one

Description

Properties

IUPAC Name |

3-[2-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O4/c16-12-9-17-4-1-13(12)23-11-2-5-18(6-3-11)14(20)10-19-7-8-22-15(19)21/h1,4,9,11H,2-3,5-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASZZEOQJJNVTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CN3CCOC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one typically involves a series of multi-step reactions. It begins with the preparation of the chloropyridine derivative, followed by a series of nucleophilic substitution and coupling reactions to introduce the piperidine and oxazolidinone moieties. The specific reaction conditions, such as temperature, solvents, and catalysts, are critical to ensure the desired yield and purity.

Industrial Production Methods:

On an industrial scale, the production involves optimizing these synthetic routes to maximize efficiency and minimize waste. Advanced techniques such as continuous flow chemistry and microwave-assisted synthesis might be employed to achieve scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: : Reduction reactions might be used to modify the chloropyridine moiety, potentially yielding amines.

Substitution: : Nucleophilic substitution reactions are common, particularly involving the chloropyridine group.

Common Reagents and Conditions:

Oxidation: : Reagents like m-chloroperoxybenzoic acid (mCPBA) are used under mild conditions.

Reduction: : Hydrogenation over palladium on carbon (Pd/C) or other mild reducing agents.

Substitution: : Reagents such as sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF).

Major Products:

These reactions lead to various derivatives that might exhibit different biological or chemical properties, useful in further research or applications.

Scientific Research Applications

In Chemistry:

Catalysis: : Its derivatives can act as ligands in catalysis.

Material Science: : Potential use in the development of new materials with unique properties.

In Biology and Medicine:

Pharmacology: : The compound's structure suggests potential pharmacological applications, possibly as enzyme inhibitors or receptor modulators.

Biological Probes: : Used in designing probes for biological studies due to its versatile reactivity.

In Industry:

Agriculture: : Potential use in the synthesis of agrochemicals.

Fine Chemicals: : Building block in the synthesis of complex molecules for various industrial applications.

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets, likely involving hydrogen bonding, hydrophobic interactions, and possibly covalent bonding in some cases. These interactions lead to modulation of enzyme activity or receptor signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogues and their distinguishing features are summarized below:

Key Structural Differences and Implications

Oxazolidinone vs. Thiazolidinone: The target compound’s oxazolidin-2-one ring is replaced by a thiazolidin-4-one in compound 10g . Thiazolidinones are associated with anti-inflammatory and anticancer activity, whereas oxazolidinones are more commonly linked to antimicrobial effects.

Chloropyridine vs. Quinoline/Thienopyrimidine: The 3-chloropyridinyloxy group in the target compound contrasts with the quinoline in 10g and the thienopyrimidine in . Quinoline derivatives often exhibit intercalation-based anticancer activity, while thienopyrimidines are kinase inhibitors.

Piperidine vs.

Substituent Effects :

- The morpholine group in enhances solubility and may improve blood-brain barrier penetration, making it suitable for CNS targets. In contrast, the 2-oxoethyl acetate in 10g could act as a prodrug moiety for targeted release.

Pharmacokinetic and Pharmacodynamic Considerations

- Solubility : The morpholine-containing compound and the acetate ester in 10g likely exhibit improved solubility over the target compound’s chloropyridine group.

- Metabolic Stability : The fluorine atoms in 10g and may reduce oxidative metabolism, extending half-life compared to the target compound.

- Target Selectivity: The thienopyrimidine-morpholine combination in suggests kinase or CNS selectivity, whereas the target compound’s oxazolidinone may prioritize ribosomal or β-lactamase interactions.

Biological Activity

The compound 3-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in therapeutic contexts.

Structural Characteristics

The molecular structure of the compound includes:

- A chloropyridine moiety, which is known for enhancing biological activity.

- A piperidine ring, contributing to its interaction with various biological targets.

- An oxazolidinone framework, which is often associated with antibiotic properties.

Research indicates that the compound may exert its biological effects through several mechanisms:

- Receptor Binding : The chloropyridine group enhances binding affinity to neurotransmitter receptors, potentially influencing neuropharmacological pathways.

- Enzyme Inhibition : The oxazolidinone structure suggests possible inhibition of enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO) .

Pharmacological Properties

The compound has been evaluated for various pharmacological effects:

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .

- Antidepressant Activity : Similar compounds have shown potential as MAO inhibitors, which are beneficial in managing depression and anxiety disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds containing similar structural elements:

- Neuropharmacological Studies : Research on related piperidine derivatives has demonstrated significant receptor binding activity, leading to improvements in cognitive function in animal models of Alzheimer's disease .

- Anticancer Potential : Compounds with oxazolidinone structures have been explored for their ability to inhibit cancer cell proliferation. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis .

- Enzyme Interaction Studies : Investigations into the enzyme inhibitory properties of similar compounds have revealed their potential as selective inhibitors of MAO-B, which is crucial for the management of Parkinson's disease .

Data Table: Comparative Biological Activities

Q & A

Q. What are the common synthetic routes for 3-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one, and what key reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, including condensation and cyclization. Key steps require precise control of temperature (e.g., 50–80°C) and pH, with solvents like dimethyl sulfoxide (DMSO) or acetonitrile to enhance reactivity. Catalysts such as Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) are critical for regioselective bond formation. For example, the coupling of the piperidinyl and oxazolidinone moieties often demands anhydrous conditions to prevent hydrolysis .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structural integrity?

- FT-IR : Identifies functional groups (e.g., C=O at ~1674 cm⁻¹, C-N at ~1174 cm⁻¹) .

- NMR : Resolves stereochemistry and confirms substitution patterns (e.g., piperidinyl proton integration) .

- HPLC : Quantifies purity (>95% by reverse-phase C18 columns) and detects impurities .

- X-ray crystallography : Validates 3D conformation, as demonstrated in structurally similar oxazolidinones .

Q. What in vitro assays are typically employed to evaluate the antimicrobial or anticancer potential of this compound?

- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer : Cytotoxicity via MTT assays using cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Kinase or protease activity assays to identify mechanistic targets .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data observed across different in vitro models?

Discrepancies may arise from assay variability (e.g., cell line sensitivity, incubation time). Mitigation strategies include:

- Orthogonal validation : Cross-testing in alternate models (e.g., 3D spheroids vs. monolayer cultures) .

- Dose-response profiling : Establishing EC₅₀/IC₅₀ curves to account for concentration-dependent effects .

- Metabolic stability checks : Assess compound degradation in cell media using LC-MS .

Q. What strategies optimize the stereochemical outcomes during the synthesis of this oxazolidinone derivative?

- Chiral auxiliaries : Use of (S)- or (R)-configured intermediates to direct asymmetric synthesis .

- Catalytic asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) for enantioselective bond formation .

- Analytical monitoring : Chiral HPLC or polarimetry to track enantiomeric excess (ee) during reaction progression .

Q. How does the introduction of the 3-chloropyridinyloxy group influence the compound’s pharmacokinetic properties?

The chloro-pyridine moiety enhances lipophilicity (logP >2), improving membrane permeability but potentially reducing aqueous solubility. Computational tools (e.g., SwissADME) predict metabolic stability by analyzing cytochrome P450 interactions. In vitro liver microsome assays can validate these predictions .

Q. When encountering low yields in the final coupling step of the synthesis, what systematic approaches can identify root causes?

- Design of Experiments (DoE) : Screen variables like solvent polarity (e.g., DMF vs. THF), catalyst loading, and temperature .

- Real-time monitoring : Use TLC or in situ IR to detect intermediate degradation or side reactions .

- Protecting group strategies : Temporarily shield reactive sites (e.g., amine groups) to prevent undesired byproducts .

Safety and Handling

Q. What are the recommended safety protocols for handling and storing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.